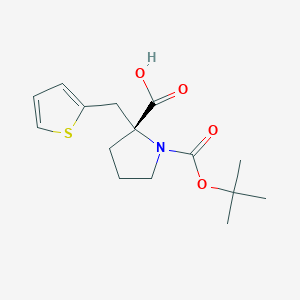

Boc-(R)-alpha-(2-thiophenylmethyl)-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-®-alpha-(2-thiophenylmethyl)-proline” is a chemical compound with the molecular formula C15H21NO4S. It is also known as N-t-Butoxycarbonyl-®-α-(2-Thiophenylmethyl)-proline . The compound is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid . The InChI key is DDYQQTCCFAWKHK-OAHLLOKOSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O .

Physical And Chemical Properties Analysis

The molecular weight of “Boc-®-alpha-(2-thiophenylmethyl)-proline” is 311.4 . The compound has a density of 1.268±0.06 g/cm3 and a boiling point of 446.2±35.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Asymmetric Catalysis and Synthesis

Boc-(R)-alpha-(2-thiophenylmethyl)-proline is utilized as a chiral ligand in asymmetric catalysis, facilitating enantioselective phenylacetylene addition to aromatic aldehydes. This application demonstrates its role in expanding the utility of proline-based ligands in asymmetric synthesis, achieving good yields and enantioselectivities (Yi‐feng Zhou et al., 2004).

Peptide Bond Conformation

Research on cis-trans peptide bond isomerization in alpha-methylproline derivatives, including N-Boc-protected alpha-methyl-L-proline, has illuminated the conformationally constraining properties of alpha-methyl-L-proline, offering insights into peptide structure and function (V. Torbeev et al., 2012).

Structural Studies in Peptides

Boc-(R)-alpha-(2-thiophenylmethyl)-proline analogs have been used in the study of peptide structures, such as the conformation analysis of a 16-residue zervamicin IIA analog peptide, showcasing its utility in understanding peptide conformations and interactions (I. Karle et al., 1987).

Material Science and Functionalization

In material science, proline functionalization of mesoporous metal-organic frameworks demonstrates the incorporation of proline moieties into novel materials, highlighting a unique application in designing enantiomerically pure materials for potential use in catalysis and adsorption processes (Christel Kutzscher et al., 2015).

Catalytic Properties

Studies on novel O-ferrocenoyl hydroxyproline conjugates, protected by tert-butoxycarbonyl (Boc) groups, have explored their catalytic properties, underlining the role of Boc-(R)-alpha-(2-thiophenylmethyl)-proline derivatives in mediating chemical reactions with potential pharmaceutical applications (L. Al-Momani, Anas Lataifeh, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYQQTCCFAWKHK-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-alpha-(2-thiophenylmethyl)-proline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)

![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)

![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)

![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)

![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)